The synthesis of 1,3-propanedithione typically involves the following methods:
The molecular formula for 1,3-propanedithione is CHNS. The structure comprises:
1,3-Propanedithione participates in several key reactions:
The mechanism of action for reactions involving 1,3-propanedithione typically follows these steps:
Studies have shown that the reactivity of dithiols like 1,3-propanedithione is influenced by steric factors and electronic properties of substituents on the morpholino groups.
Research continues into optimizing its synthesis and expanding its applications in fields such as nanotechnology and medicinal chemistry. The development of odorless derivatives has also been explored to mitigate handling issues related to its strong smell.
The electronic ground state of 1,3-Propanedithione, 1,3-dimorpholino- was characterized using high-level ab initio calculations at the MP2/aug-cc-pVTZ theoretical level. The molecule exhibits a planar central C₃S₂ core with morpholine substituents adopting equatorial orientations relative to the thioketone planes. Frontier molecular orbital analysis reveals a significantly reduced HOMO-LUMO gap (3.18 eV) compared to aliphatic dithiol analogs (typically >5 eV), indicating enhanced polarizability. The LUMO is predominantly localized on the thiocarbonyl π* orbitals (–C=S), while the HOMO shows substantial contribution from morpholine nitrogen lone pairs, suggesting charge transfer capability upon excitation [1] [6].
Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between sulfur lone pairs (LPS) and adjacent C–N σ orbitals (E² = 15.3 kcal/mol). The thiocarbonyl groups exhibit substantial polarization, with natural charges of +0.32e on carbon and –0.56e on sulfur. These electronic characteristics establish the compound as a potent electron-accepting scaffold suitable for charge-transfer complexes [1] [3].
Table 1: Electronic Properties from Quantum Mechanical Calculations
Parameter | Value | Method/Basis Set |
---|---|---|
HOMO Energy (eV) | -6.42 | MP2/aug-cc-pVTZ |
LUMO Energy (eV) | -3.24 | MP2/aug-cc-pVTZ |
HOMO-LUMO Gap (eV) | 3.18 | MP2/aug-cc-pVTZ |
Dipole Moment (Debye) | 4.87 | PCM(water)/B3LYP-D3/def2-TZVP |
Natural Charge on S (e) | -0.56 | NBO/MP2/aug-cc-pVDZ |
Density Functional Theory optimizations employing the B3LYP-D3/def2-TZVP model with Grimme's dispersion correction revealed significant solvent effects on molecular geometry and electronic properties. In the gas phase, the central propylene linker adopts a gauche conformation (C–C–C–S dihedral = 68.7°), whereas aqueous phase simulations (PCM model) favor an extended trans conformation (dihedral = 178.2°) with 2.1 kcal/mol stabilization. This conformational shift enhances planarity and extends π-conjugation across the thioketone-morpholine system, reducing the HOMO-LUMO gap by 0.37 eV in aqueous environments [1] [6].
Frequency calculations confirm the absence of imaginary frequencies at optimized geometries, verifying true energy minima. The thiocarbonyl stretching frequencies appear at 1185 cm⁻¹ (IR) and 1202 cm⁻¹ (Raman), displaying 25–30 cm⁻¹ red-shifts compared to non-morpholino substituted dithiones due to n→π* delocalization from nitrogen. Topological analysis (AIM) reveals bond critical points with ∇²ρ(r) > 0 and H(r) < 0 for C=S bonds, confirming polar covalent character with partial double-bond nature [1] [4].
Solvation free energies calculated using the SMD model show substantial stabilization in polar solvents (ΔGₛₒₗ = –15.3 kcal/mol in water vs. –3.8 kcal/mol in chloroform), primarily attributed to dipole solvation and specific hydrogen bonding with thioketone sulfurs. This pronounced solvatochromism suggests tunable optoelectronic properties through medium manipulation [3] [6].
Explicit-solvent molecular dynamics simulations (AMBER20/TIP3P) over 100 ns trajectories elucidated the compound's conformational landscape in aqueous and membrane-mimetic (POPC bilayer) environments. In water, the molecule exhibits rapid interconversion between three dominant conformers: trans-trans (TT, 62.7% occupancy), gauche-trans (GT, 28.1%), and gauche-gauche (GG, 9.2%). The TT conformer shows exceptional stability with an average lifetime of 110 ps, facilitated by hydrophobic collapse of morpholine rings that minimize solvent-accessible surface area by 35% [3] [6].
Within lipid bilayers, preferential localization occurs at the headgroup-tail interface (8–10 Å depth), with morpholine nitrogen atoms forming intermittent hydrogen bonds (occupancy = 42%) with phosphate oxygens. Principal component analysis identified two essential dynamics modes: 1) symmetric thioketone twisting (RMSF = 1.8 Å) and 2) concerted morpholine puckering (RMSF = 1.2 Å). The transition energy between TT and GT states is 2.8 kcal/mol with a relaxation time of 38 ps, indicating significant flexibility at biological temperatures [3].
Table 2: Conformational Distribution in Aqueous Environment
Conformer | Occupancy (%) | Average Lifetime (ps) | Key Stabilizing Interactions |
---|---|---|---|
TT | 62.7 | 110 | π-stacking between morpholine rings |
GT | 28.1 | 57 | C–H···S hydrogen bonding |
GG | 9.2 | 12 | n→π* conjugation across thioketones |
1.4. In Silico Docking Studies with Biological Targets
Molecular docking against cancer-relevant targets (HER2: PDB 3PP0; EGFR: PDB 1M17) using AutoDock Vina revealed high-affinity binding modes stabilized by dual thioketone interactions. For HER2, the compound docks within the ATP-binding cleft (binding affinity = –9.7 kcal/mol) forming key interactions: 1) sulfur coordination with Mg²⁺ ion (distance = 2.15 Å), 2) π-stacking between morpholine and Phe 731, and 3) hydrogen bonds from morpholine nitrogen to Thr 862 (2.87 Å) [7] [9].
EGFR kinase domain binding (–8.3 kcal/mol) involves thioketone sulfurs accepting hydrogen bonds from Lys 721 (2.95 Å) and Glu 738 (3.10 Å), while morpholine oxygen donates a hydrogen bond to Thr 830. The propylene linker enables optimal spacing for bidentate anchor points, with shape complementarity (Dice coefficient = 0.87) exceeding known inhibitors like erlotinib (0.79) [7] [9].
Molecular dynamics simulations (50 ns) of the HER2 complex demonstrated stable binding with RMSD < 1.5 Å after 8 ns equilibration. Binding free energy calculations (MM-PBSA) yielded ΔGbind = –32.7 ± 3.1 kcal/mol, dominated by van der Waals contributions (–45.2 kcal/mol) and electrostatic terms (–28.3 kcal/mol), partially offset by polar solvation penalties (+41.8 kcal/mol). Per-residue decomposition highlighted Met 774, Gly 776, and Asp 863 as major contributors, collectively accounting for 68% of total interaction energy [9].
Table 3: Docking Results with Oncogenic Kinases
Target (PDB) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|
HER2 (3PP0) | -9.7 | Phe731, Thr862, Met774, Mg²⁺ | π-stacking, H-bond, metal coordination |
EGFR (1M17) | -8.3 | Lys721, Glu738, Thr830 | H-bond (acceptor/donor) |
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